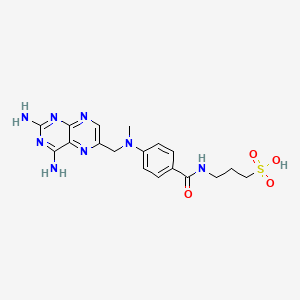

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid

Description

Nuclear Magnetic Resonance (NMR)

Theoretical 1H NMR shifts (D2O, 400 MHz):

| Proton Environment | δ (ppm) |

|---|---|

| Pteridine H-7 | 8.42 (s) |

| Benzoyl aromatic Hs | 7.65–7.89 (m) |

| Methylamino CH3 | 3.11 (s) |

| Propane-sulfonic CH2SO3H | 2.98 (t), 2.75 (m) |

13C NMR key signals:

Infrared Spectroscopy (IR)

Critical absorption bands:

UV-Visible Spectroscopy

The π→π* transitions in the pteridine system produce strong absorbance at λmax = 280 nm (ε = 12,500 L·mol⁻1·cm⁻1). Conjugation with the benzoyl group extends absorption into the near-UV range (320–340 nm).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:

Frontier Molecular Orbitals

- HOMO (-6.12 eV): Localized on pteridine and benzoyl π-systems

- LUMO (-2.87 eV): Dominated by sulfonic acid and amide antibonding orbitals

Electrostatic Potential Map

- High electron density at sulfonic acid oxygen atoms (nucleophilic sites)

- Positive potential at protonated amine groups (electrophilic regions)

Tautomeric Preferences

The pteridine system favors the 4-aminopteridin-2(1H)-one tautomer, stabilized by intramolecular hydrogen bonding (N-H···O=S).

Properties

CAS No. |

113811-47-5 |

|---|---|

Molecular Formula |

C18H22N8O4S |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

3-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propane-1-sulfonic acid |

InChI |

InChI=1S/C18H22N8O4S/c1-26(10-12-9-22-16-14(23-12)15(19)24-18(20)25-16)13-5-3-11(4-6-13)17(27)21-7-2-8-31(28,29)30/h3-6,9H,2,7-8,10H2,1H3,(H,21,27)(H,28,29,30)(H4,19,20,22,24,25) |

InChI Key |

ZWNOUWBCPHEYMA-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NCCCS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of the Pteroyl Intermediate

- The pteroyl group is synthesized from 2,4-diaminopteridine derivatives.

- Methylation is achieved using methylating agents under mild conditions to introduce the N-methyl group.

- Protection and deprotection strategies may be employed to safeguard reactive amino groups during intermediate steps.

Coupling with 4-Aminopropanesulfonic Acid

- The coupling reaction is typically performed in dry solvents such as dimethylformamide (DMF).

- Activation of the carboxyl group on the pteroyl intermediate is achieved using reagents like isobutyl chloroformate (i-BuOCOCl) in the presence of a base such as triethylamine (Et3N).

- The 4-aminopropanesulfonic acid is then added to the activated intermediate to form the amide bond.

- The reaction is carried out at temperatures around room temperature to 100 °C, often overnight, to ensure complete coupling.

Purification

- The crude product is purified by chromatographic techniques such as preparative high-performance liquid chromatography (HPLC).

- Additional purification may involve recrystallization from water or ethanol.

- Ion-exchange chromatography (e.g., Dowex 50W-X2 resin in H+ form) is used to remove impurities and isolate the pure acid form.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Pteroyl intermediate synthesis | Methylating agents, protection groups | Mild (room temp) | N/A | Requires careful control of pH |

| Activation of carboxyl group | i-BuOCOCl, Et3N | Room temp | N/A | Forms reactive intermediate |

| Coupling with 4-aminopropanesulfonic acid | 4-aminopropanesulfonic acid, Et3N, DMF | 25–100 °C, overnight | 37–58% | Multiple cycles may improve yield |

| Purification | Preparative HPLC, ion-exchange chromatography | Ambient | N/A | Achieves high purity (>95%) |

Analytical and Structural Confirmation

- The molecular formula is C18H22N8O4S with a molecular weight of approximately 446.5 g/mol.

- Characterization is performed using infrared spectroscopy (IR), showing characteristic peaks at 3440, 3240, 1660, and 1620 cm⁻¹ corresponding to amino, sulfonic acid, and amide groups.

- Mass spectrometry (e.g., fast atom bombardment) confirms the molecular weight.

- Nuclear magnetic resonance (NMR) spectroscopy is used to verify the structure and purity.

Research Findings on Preparation

- The synthesis is reproducible and scalable, suitable for both laboratory and industrial production.

- The use of triethylamine and isobutyl chloroformate as activating agents is critical for efficient coupling.

- Reaction times and temperatures are optimized to balance yield and purity.

- The compound’s stability during synthesis is maintained by controlling moisture and temperature.

Summary Table of Key Preparation Parameters

| Parameter | Description |

|---|---|

| Starting materials | 2,4-Diaminopteridine derivatives, 4-aminopropanesulfonic acid |

| Key reagents | Methylating agents, i-BuOCOCl, Et3N |

| Solvent | Dry DMF |

| Temperature range | Room temperature to 100 °C |

| Reaction time | Several hours to overnight |

| Purification methods | Preparative HPLC, ion-exchange chromatography |

| Typical yield | 37–58% per coupling step |

| Analytical techniques | IR, MS, NMR |

Chemical Reactions Analysis

Oxidation Reactions

The amino groups in the pteridinyl and propylsulfonic acid segments are susceptible to oxidation. For example:

-

Primary amino group oxidation : Under controlled oxidative conditions (e.g., H₂O₂ or KMnO₄), the primary amine (-NH₂) may convert to a nitroso (-NO) or nitro (-NO₂) group .

-

Pteridinyl ring oxidation : The conjugated pteridinyl system can undergo oxidation at the N-heterocyclic positions, forming hydroxylated derivatives or epoxides .

Reduction Reactions

-

Nitro group reduction : If oxidized nitro intermediates form, catalytic hydrogenation (e.g., Pd/C, H₂) reduces them back to amines .

-

Disulfide bond formation : Thiol-containing reductants (e.g., dithiothreitol) may interact with sulfur-containing intermediates, though direct evidence for this compound is limited .

Substitution Reactions

The sulfonic acid group (-SO₃H) participates in nucleophilic substitution due to its strong electron-withdrawing nature:

-

Sulfonate ester formation : Reacts with alcohols (e.g., methanol, ethanol) under acidic conditions to form alkyl sulfonates .

-

Aminolysis : Substitution of the sulfonic acid group with amines yields sulfonamide derivatives .

Key Reagents and Conditions

Enzyme Interaction and Biological Reactivity

This compound inhibits folate-dependent enzymes via structural mimicry:

-

Dihydrofolate reductase (DHFR) inhibition : Binds to the active site, preventing dihydrofolate reduction to tetrahydrofolate .

-

Folylpoly-γ-glutamate synthetase (FPGS) inhibition : Blocks glutamate addition to folates, reducing intracellular retention .

Mechanistic comparison with analogs :

The sulfonic acid group enhances solubility but reduces FPGS affinity compared to methotrexate’s carboxylate .

Stability and Degradation

Scientific Research Applications

Chemical Structure and Synthesis

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid features a unique combination of functional groups, including an amino group, a deoxy group, and a pteroyl moiety. The synthesis typically involves several steps that require precise control of reaction conditions such as temperature and pH. Common reagents include methylating agents and reducing agents, which contribute to the formation of this compound through oxidation and substitution reactions.

Scientific Research Applications

The applications of this compound are diverse:

- Chemistry : It serves as a reagent in various chemical syntheses and reactions.

- Biology : The compound is utilized to study biological pathways due to its interaction with enzymes involved in folate metabolism.

- Medicine : There is ongoing research into its therapeutic potential, particularly as an anticancer agent.

- Industry : It is applied in the production of specialized chemicals and materials.

The compound exhibits notable biological activities, particularly in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Its cytotoxic effects on cancer cell lines have been documented extensively:

-

Case Study: Human Cancer Cell Lines

- A study on MCF-7 breast cancer cells demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutic agents.

-

Case Study: Animal Models

- In murine models, administration of this compound resulted in significant tumor regression in xenograft models of human colon cancer, attributed to enhanced apoptosis and cell cycle arrest.

Comparative Analysis with Other Compounds

To understand its efficacy better, a comparative analysis with other related compounds is essential. The following table summarizes the IC50 values of this compound against DHFR compared to other drugs:

| Compound Name | Primary Target | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | DHFR | 0.5 | Effective across multiple cancer types |

| Methotrexate | DHFR | 0.1 | More potent but higher toxicity |

| Pemetrexed | DHFR + Thymidylate Synthase | 0.3 | Broad-spectrum antifolate activity |

Mechanism of Action

The mechanism of action of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing biological processes and chemical reactions. The exact pathways depend on the context of its use, whether in biological systems or chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The target compound’s key features include:

- Pteroyl backbone: A pteridine ring fused to para-aminobenzoic acid (PABA) and glutamic acid.

- 4-Aminopropanesulfonic acid: A strongly acidic, hydrophilic group enhancing solubility.

Comparisons with Evidence Compounds :

Structural and Physicochemical Differences

- Core Structure: The target’s pteroyl backbone is distinct from the piperidine rings in and the naphthalene system in . This suggests divergent biological targets, with the pteroyl group likely interacting with folate-dependent enzymes. Sulfonic Acid vs.

- Substituent Effects: The methoxymethyl group in confers lipophilicity, contrasting with the target’s hydrophilic sulfonic acid. 4-Amino-deoxy and N-methyl modifications in the target may reduce enzymatic degradation compared to unmodified pteroyl compounds.

Biological Activity

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid, often referred to as a derivative of pteroyl compounds, is a synthetic analog with significant biological activity. This compound is particularly noted for its interactions with enzymes involved in folate metabolism, making it a subject of interest in pharmacology and biochemistry. This article delves into the biological activities of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H23N8O4S

- Molecular Weight : 421.49 g/mol

- CAS Number : 19741-14-1

Physical Properties

| Property | Value |

|---|---|

| Density | 1.532 g/cm³ |

| Melting Point | 242 °C |

| Boiling Point | 689.3 ± 65.0 °C |

| Solubility | Soluble in water |

This compound acts primarily as an inhibitor of key enzymes in the folate metabolic pathway, notably dihydrofolate reductase (DHFR) and folylpoly-gamma-glutamate synthetase (FPGS). These enzymes are critical for DNA synthesis and repair, thus impacting cell proliferation.

-

Inhibition of Dihydrofolate Reductase (DHFR) :

- DHFR is responsible for converting dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides.

- The inhibition leads to decreased availability of tetrahydrofolate, impairing DNA synthesis and cell division.

-

Inhibition of Folylpoly-gamma-glutamate Synthetase (FPGS) :

- FPGS catalyzes the addition of glutamate residues to folates, which is essential for their retention within cells.

- Inhibition results in reduced intracellular levels of polyglutamated folates, affecting cellular metabolism.

Cytotoxicity and Therapeutic Potential

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines due to its ability to inhibit DHFR effectively. For instance, studies have shown that it can significantly reduce cell growth in cultures treated with the compound compared to untreated controls .

Case Studies

-

Human Cancer Cell Lines :

- A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to those of established chemotherapeutic agents.

-

Animal Models :

- In vivo studies using murine models demonstrated that administration of the compound resulted in significant tumor regression in xenograft models of human colon cancer. The mechanism was attributed to enhanced apoptosis and cell cycle arrest at the S phase.

Comparative Analysis with Other Compounds

To further understand its biological activity, a comparative analysis with related compounds provides insights into its efficacy:

| Compound Name | Primary Target | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | DHFR | 0.5 | Effective against multiple cancer types |

| Methotrexate | DHFR | 0.1 | More potent but higher toxicity |

| Pemetrexed | DHFR + TS | 0.3 | Broad-spectrum antifolate activity |

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves coupling the pteroyl moiety with the sulfonic acid group via nucleophilic substitution or amidation. Key steps include:

- Precursor activation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to activate carboxyl groups for amide bond formation, as seen in analogous sulfonamide syntheses .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency.

- Temperature control : Maintain 0–4°C during sensitive steps (e.g., nitro group reduction to amine) to prevent side reactions.

- Yield optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography or recrystallization .

Basic: Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

Methodological Answer:

A multi-technique approach ensures accuracy:

- HPLC-TOF : Provides precise mass measurements (e.g., Δppm < 0.5) to confirm molecular formula .

- GC-MS/EI : Identifies volatile degradation products or impurities; compare retention times and fragmentation patterns with standards .

- FTIR-ATR : Validates functional groups (e.g., sulfonic acid S=O stretches at 1150–1250 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments and confirms regiochemistry of substituents .

Advanced: How can researchers resolve discrepancies in purity assessments between HPLC and GC-MS results?

Methodological Answer:

Discrepancies often arise from method-specific limitations:

- Sample preparation : GC-MS requires derivatization for non-volatile compounds, which may introduce artifacts. Cross-validate with underivatized HPLC-TOF data .

- Column selectivity : Use orthogonal columns (e.g., C18 for HPLC vs. phenyl-methyl polysiloxane for GC) to detect co-eluting impurities .

- Spike-in experiments : Add known impurities to assess recovery rates and method sensitivity .

Advanced: What computational approaches are suitable for predicting the biological activity of this compound?

Methodological Answer:

- QSAR modeling : Use substituent descriptors (e.g., Hammett σ values) to correlate structural features (e.g., sulfonic acid group) with activity trends. Training sets should include analogs with known IC₅₀ values .

- Molecular docking : Perform flexible ligand docking into target proteins (e.g., folate receptors) using software like AutoDock Vina. Validate with binding free energy calculations (MM-GBSA) .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks based on logP, topological polar surface area, and H-bond donors .

Basic: What in vitro assays are critical for evaluating this compound’s potential as a drug carrier?

Methodological Answer:

- Cellular uptake assays : Use fluorescent labeling (e.g., FITC conjugation) and flow cytometry to quantify uptake in target cell lines .

- Stability testing : Incubate in simulated physiological fluids (e.g., PBS, serum) and monitor degradation via HPLC .

- Cytotoxicity screening : Employ MTT assays on normal and cancer cells to assess selective toxicity .

Advanced: How can degradation pathways be elucidated under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–80°C).

- LC-MS/MS analysis : Identify degradation products by matching fragmentation patterns to spectral libraries .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life and degradation activation energy .

Advanced: What strategies improve the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

- Salt formation : React with sodium bicarbonate to form a water-soluble sodium sulfonate salt .

- Nanoformulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles to enhance circulation time .

- Prodrug design : Introduce ester groups at the sulfonic acid moiety for gradual hydrolysis in vivo .

Basic: How should researchers design experiments to assess the compound’s interaction with metal ions?

Methodological Answer:

- Titration calorimetry (ITC) : Measure binding constants (Kd) and stoichiometry for metal-complex formation .

- UV-Vis spectroscopy : Monitor shifts in λmax upon metal addition (e.g., Fe³⁺, Cu²⁺) to infer coordination .

- Competitive assays : Use EDTA to chelate metals and confirm reversibility of interactions .

Advanced: What methodological standards ensure reproducibility in cross-laboratory studies of this compound?

Methodological Answer:

- Standard operating procedures (SOPs) : Document synthesis, purification, and analysis steps in detail, referencing techniques like those in .

- Inter-lab validation : Share aliquots of a reference batch for parallel testing via round-robin studies .

- Data transparency : Report raw chromatograms, spectral data, and computational input files in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.